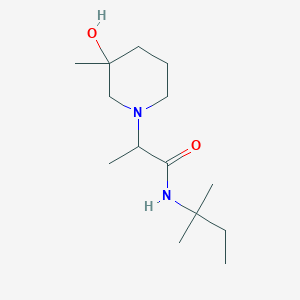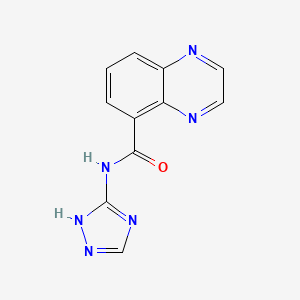![molecular formula C11H16N2O3S B6644206 N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide, commonly known as AM-404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM-404 is an inhibitor of the endocannabinoid reuptake transporter, which has been shown to modulate pain, inflammation, and other physiological processes.
Mécanisme D'action
AM-404 works by inhibiting the reuptake of endocannabinoids, which are natural compounds produced by the body that modulate pain, inflammation, and other physiological processes. By inhibiting the reuptake of these compounds, AM-404 increases their availability in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
AM-404 has been shown to have a number of biochemical and physiological effects. Studies have shown that AM-404 can modulate pain by inhibiting the reuptake of endocannabinoids, which are natural pain-relieving compounds produced by the body. Additionally, AM-404 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis. AM-404 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
AM-404 has several advantages for lab experiments. It is a synthetic compound that is easy to produce, making it readily available for research purposes. Additionally, AM-404 has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of AM-404 is that it has not yet been approved for clinical use, meaning that its potential therapeutic applications are still being explored in preclinical studies.
Orientations Futures
There are several future directions for research on AM-404. One area of research is the potential use of AM-404 as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of AM-404 and its potential therapeutic applications. Finally, research is needed to explore the safety and efficacy of AM-404 in clinical trials, with the ultimate goal of developing it into a safe and effective treatment for pain, inflammation, and other conditions.
Méthodes De Synthèse
The synthesis of AM-404 involves the reaction between 3-aminobenzylamine and 2-methylsulfonylpropanoyl chloride in the presence of pyridine as a catalyst. The resulting product is then purified through column chromatography to obtain pure AM-404.
Applications De Recherche Scientifique
AM-404 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that AM-404 can modulate pain by inhibiting the reuptake of endocannabinoids, which are natural pain-relieving compounds produced by the body. Additionally, AM-404 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8(17(2,15)16)11(14)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAXUPAKYZFSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)

![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)
![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)
![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)
![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)
